![molecular formula C19H15ClN2O3S2 B2484233 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954044-46-3](/img/structure/B2484233.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClN2O3S2 and its molecular weight is 418.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiazole derivative linked by an acetamide group. The synthesis typically involves multi-step organic reactions, including the formation of thiazole derivatives through condensation reactions and subsequent modifications to introduce the benzo[d][1,3]dioxole component.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A notable study demonstrated that related compounds exhibited significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.54 µM to 4.52 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .
The mechanisms underlying the anticancer effects of these compounds include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that these compounds could cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Data Summary
The following table summarizes the biological activity data for this compound and related compounds:
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Doxorubicin | HepG2 | 7.46 | Topoisomerase II inhibition |
Doxorubicin | HCT116 | 8.29 | Topoisomerase II inhibition |
Doxorubicin | MCF7 | 4.56 | Topoisomerase II inhibition |
Compound A | HepG2 | 2.38 | EGFR inhibition; apoptosis induction |
Compound B | HCT116 | 1.54 | EGFR inhibition; apoptosis induction |
Compound C | MCF7 | 4.52 | EGFR inhibition; apoptosis induction |
Case Studies
One case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives in vitro against various cancer cell lines. The study found that certain structural modifications significantly enhanced anticancer activity while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM). This selectivity is crucial for developing safer therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Recent studies have indicated that derivatives of thiazole, including those similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have been evaluated for their efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study synthesized several thiazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly for compounds with similar structural features to this compound. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Thiazole derivatives have been reported to possess cytotoxic properties against various cancer cell lines, including breast cancer.
Case Study: Anticancer Activity
In vitro studies using human breast adenocarcinoma cell lines (MCF7) demonstrated that certain thiazole-containing compounds exhibited significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest. Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, indicating a high affinity for specific receptors involved in tumor growth regulation .
Neurological Applications
Compounds with a benzo[d][1,3]dioxole moiety have shown promise in treating neurological disorders, particularly through inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
Case Study: AChE Inhibition
Research has highlighted that derivatives containing similar structural motifs as this compound can inhibit AChE effectively. One study reported an IC50 value of 2.7 µM for a related compound, suggesting strong potential for therapeutic use in managing Alzheimer's disease symptoms through enhanced cholinergic activity .
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-3-1-2-12(6-13)9-26-19-22-15(10-27-19)8-18(23)21-14-4-5-16-17(7-14)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYPNJHTHJZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.